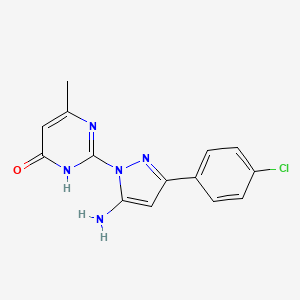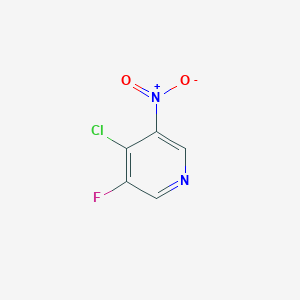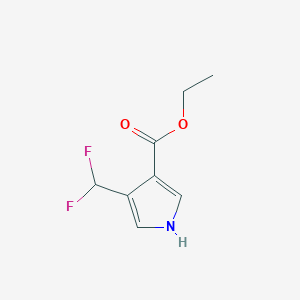
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of a difluoromethyl group into a pyrrole ring. One common method is the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, alcohols, and substituted pyrrole carboxylates .
Aplicaciones Científicas De Investigación
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(chloromethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and hydrogen-bonding ability. These properties make it a valuable compound in the design of molecules with enhanced biological activity and stability .
Propiedades
Fórmula molecular |
C8H9F2NO2 |
|---|---|
Peso molecular |
189.16 g/mol |
Nombre IUPAC |
ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h3-4,7,11H,2H2,1H3 |
Clave InChI |
LDZLDUKBPBJSRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


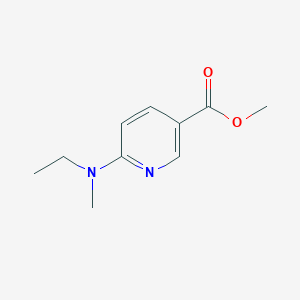
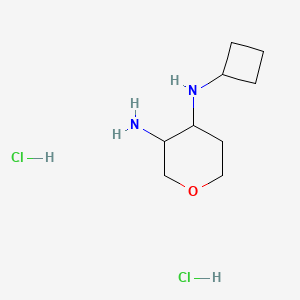
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)

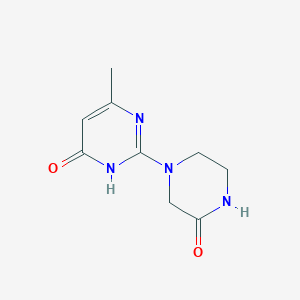

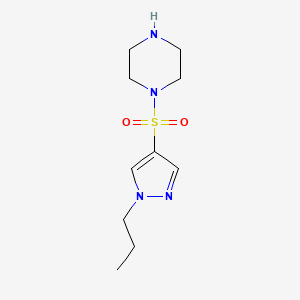
![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)
